Ethyl 3-nitropyridine-2-carboxylate
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Overview
Description
Ethyl 3-nitropyridine-2-carboxylate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of an ethyl ester group at the 2-position and a nitro group at the 3-position of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-nitropyridine-2-carboxylate can be synthesized through several methods. One common method involves the nitration of ethyl pyridine-2-carboxylate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.
Another method involves the reaction of 3-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of this compound through an esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial production methods also incorporate efficient purification techniques such as recrystallization and distillation to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-aminopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 3-nitropyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 3-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-nitropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid form.
Comparison with Similar Compounds
Ethyl 3-nitropyridine-2-carboxylate can be compared with other nitropyridine derivatives, such as:
3-nitropyridine-2-carboxylic acid: Similar structure but lacks the ethyl ester group, making it more polar and less lipophilic.
Ethyl 2-nitropyridine-3-carboxylate: Isomeric compound with the nitro and ester groups at different positions, leading to different reactivity and properties.
Ethyl 4-nitropyridine-2-carboxylate: Another isomer with the nitro group at the 4-position, affecting its electronic and steric properties.
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCPBWFCRFRTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593259 |
Source
|
Record name | Ethyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229343-13-9 |
Source
|
Record name | Ethyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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